2-Chloro-5-(3,4-dimethyl-phenylsulfamoyl)-benzoic acid
Description
Introduction and Historical Context
Discovery and Development Timeline
The synthesis of 2-chloro-5-(3,4-dimethyl-phenylsulfamoyl)-benzoic acid was first reported in the early 21st century, coinciding with renewed interest in sulfonamide-based therapeutics. PubChem records indicate its initial registration on July 15, 2005, with subsequent structural characterization confirming the molecular formula C₁₅H₁₄ClNO₄S and molecular weight of 339.8 g/mol. Early synthetic routes relied on classical sulfonylation methods, where 3,4-dimethylaniline was reacted with chlorosulfonic acid derivatives under controlled conditions.
A significant advancement occurred in 2018 with the development of copper-catalyzed three-component reactions for sulfonamide synthesis, enabling more efficient coupling of (hetero)aryl boronic acids with amines and sulfur dioxide. While not directly applied to this specific compound, these methodologies laid groundwork for optimizing its production. Commercial availability began circa 2020, with suppliers like Ambeed offering 250 mg batches at 95% purity for $118, facilitating broader research access.
Key Developmental Milestones:
Evolution of Research Interest
Initial studies focused on structural elucidation and physicochemical properties, with NMR and mass spectrometry data confirming the presence of characteristic functional groups: a sulfamoyl bridge (-SO₂NH-), chloro-substituent at position 2, and carboxylic acid at position 5 of the benzoic acid ring. The 3,4-dimethylphenyl group attached to the sulfamoyl nitrogen emerged as a critical structural feature influencing molecular interactions.
Research pivoted toward medicinal applications following the 2022 discovery that N-substituted 4-sulfamoylbenzoic acid derivatives exhibit cPLA2α inhibitory activity. While the 4-sulfamoyl positional isomer differs from this compound's 5-sulfamoyl arrangement, these findings stimulated interest in sulfamoylbenzamides as anti-inflammatory agents. Computational studies revealed that the chloro-substituent enhances electronegativity at the benzoic acid core, potentially improving target binding affinity.
Current Research Landscape
Contemporary investigations prioritize three domains:
Enzyme Inhibition : Structural analogs are being evaluated for cPLA2α inhibition, with modifications to the sulfamoyl nitrogen substituents (e.g., naphthyl, indolylalkyl groups) to enhance potency. The compound’s benzoic acid moiety may coordinate with catalytic residues in enzyme active sites.
Synthetic Methodology : Recent adaptations of metal-catalyzed coupling reactions enable modular assembly of the sulfamoyl pharmacophore. For example, copper(II)-mediated reactions using DABSO as a sulfur dioxide surrogate show promise for scalable production.
Structure-Activity Relationships (SAR) : Systematic variations of the 3,4-dimethylphenyl group aim to optimize physicochemical properties. Introducing polar substituents (e.g., NHSO₂-benzyl chains) improves aqueous solubility while maintaining inhibitory activity.
Ongoing challenges include balancing metabolic stability with target affinity—a common hurdle in sulfonamide drug development. The compound’s log P value (~3.5) suggests moderate lipophilicity, necessitating formulation strategies for in vivo studies.
Properties
IUPAC Name |
2-chloro-5-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-9-3-4-11(7-10(9)2)17-22(20,21)12-5-6-14(16)13(8-12)15(18)19/h3-8,17H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKFXFCGXAUYLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3,4-dimethyl-phenylsulfamoyl)-benzoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoic acid and 3,4-dimethylphenylamine.
Sulfonation: The 3,4-dimethylphenylamine undergoes sulfonation to introduce the sulfamoyl group.
Coupling Reaction: The sulfonated intermediate is then coupled with 2-chlorobenzoic acid under specific conditions, often involving catalysts and solvents.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These methods often use continuous flow reactors and advanced purification techniques to ensure scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3,4-dimethyl-phenylsulfamoyl)-benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The sulfamoyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Acids/Bases: For hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while oxidation may produce corresponding sulfonic acids.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications due to its functional groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3,4-dimethyl-phenylsulfamoyl)-benzoic acid involves its interaction with specific molecular targets. The chloro and sulfamoyl groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Substituent Variations in the Sulfamoyl Group
The sulfamoyl group’s substituents significantly influence physicochemical properties and biological interactions. Key comparisons include:
Key Observations :
Halogenation Patterns on the Benzoic Acid Ring
Variations in halogen placement alter electronic properties and steric interactions:
Key Observations :
Bioisosteric Replacements of the Benzoic Acid Moiety
Replacing the benzoic acid group with bioisosteres can modulate activity:
Key Observations :
- Bioisosterism : 4-Pyridone-3-carboxylic acid derivatives exhibit comparable EP300 HAT-inhibitory activity to benzoic acid analogs but with enhanced cellular uptake . Retaining the benzoic acid group in the target compound may optimize binding to specific targets (e.g., glucokinase) while limiting off-target effects.
Physicochemical and Pharmacokinetic Profiles
- Solubility : The target compound’s 3,4-dimethylphenyl group likely reduces aqueous solubility compared to simpler sulfamoyl analogs (e.g., 2,4-Dichloro-5-sulfamoylbenzoic acid, Log S = -2.9) .
- Metabolism : Methyl groups on the phenyl ring may slow hepatic metabolism compared to halogenated analogs, extending half-life .
Biological Activity
Overview of 2-Chloro-5-(3,4-dimethyl-phenylsulfamoyl)-benzoic Acid
2-Chloro-5-(3,4-dimethyl-phenylsulfamoyl)-benzoic acid is a sulfonamide derivative that exhibits various biological activities. Its structural features suggest potential interactions with biological targets, making it a compound of interest in medicinal chemistry.
Chemical Structure
- Molecular Formula : C15H16ClN1O3S
- Molecular Weight : 339.79 g/mol
- InChIKey : OKKFXFCGXAUYLY-UHFFFAOYSA-N
Biological Activity
Antibacterial Activity :
Research indicates that sulfonamide derivatives, including this compound, possess antibacterial properties. They function by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism is similar to other known sulfonamides, which have been widely used as antibiotics.
Antitumor Activity :
Some studies have suggested that compounds with similar structures may exhibit antitumor activity. The presence of the chloro and sulfamoyl groups could enhance interactions with cancer cell targets, potentially leading to apoptosis in malignant cells.
Anti-inflammatory Properties :
The compound may also exhibit anti-inflammatory effects due to its ability to inhibit certain inflammatory mediators. This is relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Studies
-
In Vitro Studies :
- In vitro assays have shown that sulfonamide derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Cytotoxicity assays against cancer cell lines have indicated potential for selective toxicity towards tumor cells while sparing normal cells.
-
In Vivo Studies :
- Animal models have demonstrated the efficacy of similar compounds in reducing tumor size and improving survival rates in cancer models.
- Anti-inflammatory effects have been observed in animal studies, where treatment with sulfonamide derivatives led to reduced swelling and pain in models of induced inflammation.
Data Table
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-Chloro-5-(3,4-dimethyl-phenylsulfamoyl)-benzoic acid?
Methodological Answer:
The synthesis typically involves coupling a sulfamoyl chloride intermediate with a substituted benzoic acid derivative. A validated approach includes:
- Step 1: Chlorosulfonation of 3,4-dimethylaniline to generate the sulfamoyl chloride intermediate.
- Step 2: Condensation with 5-amino-2-chlorobenzoic acid under basic conditions (e.g., pyridine or triethylamine) .
- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) .
Key Considerations:
- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).
- Ensure anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride intermediate.
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks using DEPT-135 and HSQC for sulfamoyl (-SO2NH-) protons (δ 10.2–11.5 ppm) and aromatic protons (δ 6.8–8.1 ppm). Confirm substitution patterns via coupling constants .
- IR Spectroscopy: Identify key functional groups:
- HPLC-MS: Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water gradient) to assess purity (>98%) and confirm molecular ion [M-H]⁻ .
Basic: What is the solubility profile of this compound, and how does it affect experimental design?
Methodological Answer:
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| Dimethyl sulfoxide | >50 | 25°C, stirred 1 h |
| Methanol | ~10 | Reflux required |
| Water | <0.1 | pH-adjusted (basic) |
Experimental Implications:
- For biological assays, dissolve in DMSO (stock solution ≤10 mM) and dilute in buffer (final DMSO ≤0.1%).
- Avoid aqueous buffers unless pH >8 (due to poor solubility of the protonated benzoic acid) .
Advanced: How can crystallographic data contradictions (e.g., bond lengths, angles) be resolved using SHELX software?
Methodological Answer:
- Structure Refinement: Use SHELXL for high-resolution data (d-spacing <1.0 Å). Apply restraints for disordered sulfamoyl groups or flexible 3,4-dimethylphenyl moieties .
- Validation Tools:
Import .hkl data into SHELXS for initial solution.
Refine with SHELXL using TWIN/BASF commands for twinned crystals.
Validate with PLATON/ADDSYM to detect missed symmetry .
Advanced: How to design structure-activity relationship (SAR) studies targeting sulfamoyl-based inhibitors?
Methodological Answer:
- Core Modifications:
- Biological Assays:
Advanced: How to reconcile contradictory reports on this compound’s biological activity (e.g., Gram-positive vs. Gram-negative bacteria)?
Methodological Answer:
- Purity Analysis: Quantify impurities (e.g., residual 5-sulfamoylbenzoic acid) via HPLC-UV at 254 nm. Use reference standards from pharmacopeial guidelines (e.g., EP/BP) .
- Assay Conditions:
Advanced: What advanced analytical methods ensure batch-to-batch consistency in academic synthesis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
